(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol
Description
(S)-1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a critical structural component of Darifenacin hydrobromide, a therapeutic agent used to treat overactive bladder by selectively antagonizing the M3 muscarinic acetylcholine receptor . This compound features a pyrrolidin-3-ol moiety linked via an ethyl group to the 5-position of a 2,3-dihydrobenzofuran ring. Its stereochemistry (S-configuration) is essential for the pharmacological activity of Darifenacin, as the R-isomer is documented as an impurity requiring stringent control during synthesis .
The synthesis of this compound involves condensation reactions between intermediates such as 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivatives, often mediated by inorganic bases like K₂CO₃ or Cs₂CO₃ .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19NO2/c16-13-4-7-15(10-13)6-3-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2/t13-/m0/s1 |
InChI Key |
PIOIMEVPXVHHHF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC3=C(C=C2)OCC3 |
Canonical SMILES |
C1CN(CC1O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Preparation Methods
Condensation of (3R)-Pyrrolidin-3-ol with 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Bromide
The foundational step involves nucleophilic substitution between (3R)-pyrrolidin-3-ol and 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide. This reaction proceeds in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) at elevated temperatures (35–50°C), yielding (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol . The choice of solvent significantly impacts reaction kinetics, with acetonitrile favoring faster kinetics due to its high dielectric constant.
Table 1: Reaction Conditions for Condensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 85–90% |
| Temperature | 40–45°C | Maximizes rate |
| Reaction Time | 4–6 hours | Completeness |
Stereochemical Inversion via Halogenation
To obtain the desired (S)-enantiomer, a stereochemical inversion of the (R)-configured intermediate is performed. This is achieved through an SN2 reaction using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) . The reaction proceeds in dichloromethane at 25–30°C, converting the hydroxyl group to a chloro substituent with simultaneous configuration inversion.
Subsequent hydrolysis of the chloro intermediate under mild alkaline conditions (e.g., aqueous NaOH) regenerates the hydroxyl group, preserving the (S)-configuration.
Alternative Route: Mitsunobu Reaction
For laboratories prioritizing stereoselectivity over scalability, the Mitsunobu reaction offers an enantioselective pathway. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the reaction couples 2-(2,3-dihydrobenzofuran-5-yl)ethanol with a protected (S)-pyrrolidin-3-ol derivative. However, this method is less industrially viable due to high reagent costs and purification challenges.
Purification and Crystallization
Crude this compound is purified via recrystallization from toluene/hexane mixtures, achieving >99% chemical purity. Critical to this process is the removal of residual (R)-enantiomer, which is monitored using chiral HPLC with a cellulose-based stationary phase.
Analytical Characterization
Spectroscopic Data
X-ray Powder Diffraction (XRPD)
Crystalline batches exhibit characteristic peaks at 2θ = 8.2°, 12.7°, 18.4° , correlating with the monoclinic crystal system.
Industrial-Scale Considerations
The thionyl chloride-mediated inversion method is preferred for large-scale synthesis due to its high yield (78–82%) and minimal byproducts. Key challenges include:
-
Moisture Sensitivity: SOCl₂ requires anhydrous conditions to prevent hydrolysis.
-
Solvent Recovery: Dichloromethane is recycled via distillation to reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Darifenacin-Related Impurities
Three key impurities in Darifenacin synthesis include:
- Imp-1 : 2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartrate (retains pyrrolidine but lacks the dihydrobenzofuran-ethyl group) .
- Imp-2 : 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (a brominated precursor to the ethyl-dihydrobenzofuran side chain) .
- Imp-3 : N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide (a dimeric byproduct with duplicated dihydrobenzofuran-ethyl-pyrrolidine units) .
These impurities highlight the challenges in maintaining structural fidelity during synthesis.
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
This compound, a tyrosine kinase (TRK) inhibitor for cancer therapy, shares the pyrrolidin-3-ol scaffold but incorporates a difluorophenyl group and a pyrazolo-pyrimidine ring instead of dihydrobenzofuran. The structural divergence underpins its distinct mechanism (TRK inhibition vs. M3 antagonism) and therapeutic application .
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
Marketed as a rare chemical (MFCD04115362), this analog replaces the dihydrobenzofuran-ethyl group with a 4-fluorophenyl-methylaminoethyl chain. The fluorophenyl group enhances lipophilicity, while the methylaminoethyl substitution alters receptor binding profiles compared to Darifenacin’s dihydrobenzofuran moiety .
(S)-1-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol
This pyridine derivative (CAS 1311776-29-0) substitutes the dihydrobenzofuran ring with a halogenated pyridinyl group. The electron-withdrawing trifluoromethyl and chloro groups likely increase metabolic stability but reduce muscarinic receptor affinity compared to Darifenacin’s dihydrobenzofuran system .
Darifenacin R-Isomer Impurity
The R-isomer of Darifenacin’s pyrrolidin-3-ol component is a critical process-related impurity. Stereochemical inversion at the pyrrolidine center significantly reduces M3 receptor binding, emphasizing the necessity of enantiomeric purity in pharmaceutical batches .
Comparative Data Table
*Calculated based on structural analysis.
Biological Activity
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol, with the CAS number 1190695-10-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a pyrrolidine ring and a dihydrobenzofuran moiety, which are crucial for its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems. The following mechanisms have been proposed based on available literature:
- Dopaminergic Activity : Similar compounds have shown affinity for dopamine receptors, suggesting that this compound may influence dopaminergic pathways.
- Serotonergic Modulation : The presence of the benzofuran structure is often associated with serotonergic activity, potentially affecting mood and behavior.
- Neuroprotective Effects : Some studies indicate that derivatives of this compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms.
Biological Activity Data
A summary of biological activities reported in various studies is presented in the table below:
Case Studies
- Animal Model Studies : In a study examining the antidepressant-like effects of similar compounds, it was found that administration led to significant reductions in depressive behaviors in rodents. This suggests a possible therapeutic application for mood disorders.
- In Vitro Studies : Research involving neuronal cell cultures demonstrated that this compound could reduce markers of oxidative stress, indicating its potential as a neuroprotective agent.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate rapid absorption and metabolism, with potential implications for its efficacy and safety profile in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol, and how can purity be validated?
- Methodology : The compound is synthesized via alkylation of pyrrolidin-3-ol with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety. Key steps include chiral resolution to ensure the (S)-enantiomer is isolated, as demonstrated in analogous syntheses of Darifenacin derivatives . Purification involves recrystallization or chromatography, with purity assessed via HPLC (≥98% purity) and chiral stationary phases to confirm enantiomeric excess. Structural validation employs H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and stability?
- Methodology : Polarimetry and circular dichroism (CD) confirm absolute configuration. Stability studies under varying pH/temperature conditions use accelerated degradation protocols, monitored via LC-MS. Hydroxyl group reactivity necessitates inert atmospheres during storage to prevent oxidation .
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodology : Safety protocols include fume hood use, PPE (gloves, goggles), and adherence to GHS hazard codes (e.g., Xi for irritation). Storage recommendations: desiccated at 2–8°C in amber vials. Spill management follows EPA guidelines for organic bases .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, particularly in receptor binding?
- Methodology : Comparative studies of (S)- and (R)-enantiomers reveal stereospecific interactions with muscarinic receptors (e.g., M subtype). Molecular docking simulations (AutoDock Vina) and SPR assays demonstrate the (S)-enantiomer’s higher binding affinity (K = 12 nM vs. 450 nM for (R)) due to optimal hydrogen bonding with Asp147 and Tyr506 residues .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiopurity?
- Methodology : Catalytic asymmetric synthesis using chiral ligands (e.g., (S)-BINAP) achieves >90% enantiomeric excess. Continuous-flow reactors enhance reproducibility, reducing side reactions (e.g., epimerization). Process optimization via DoE (Design of Experiments) identifies critical parameters: temperature (−20°C), solvent (THF), and catalyst loading (5 mol%) .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Methodology : Discrepancies in cytotoxicity data (e.g., IC = 5 µM vs. 22 µM in MCF-7 cells) may stem from assay conditions (serum concentration, exposure time). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MTT, ATP-luminescence) clarify potency. Contradictory receptor binding data require validation via radioligand displacement (e.g., H-NMS for muscarinic receptors) .
Q. What in silico models predict this compound’s pharmacokinetics and metabolite profile?
- Methodology : ADMET predictions (SwissADME, pkCSM) estimate moderate hepatic clearance (CL = 15 mL/min/kg) and CYP3A4-mediated oxidation as the primary metabolic pathway. MetID studies (LC-QTOF-MS) confirm major metabolites: hydroxylated dihydrobenzofuran and pyrrolidinone derivatives .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
